molecular formula C12H11BrN2O3 B13715296 5-Bromo-4-(2,5-dimethoxyphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(2,5-dimethoxyphenyl)imidazole-2-carbaldehyde

Katalognummer: B13715296
Molekulargewicht: 311.13 g/mol
InChI-Schlüssel: AWVSQJZBLHJIIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD33022652 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD33022652 typically involves a series of well-defined chemical reactions. One common method includes the use of triazolo ring compounds, which are reacted under specific conditions to form the desired product . The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

For large-scale industrial production, the preparation method is optimized for efficiency and cost-effectiveness. The process involves the use of high-capacity reactors and continuous flow systems to produce MFCD33022652 in bulk. The industrial method ensures that the compound is produced with consistent quality and minimal impurities .

Analyse Chemischer Reaktionen

Types of Reactions

MFCD33022652 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

MFCD33022652 has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of MFCD33022652 involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s structure allows it to bind to active sites on proteins, thereby modulating their activity. This interaction can lead to various biological effects, making it a valuable tool in both research and therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to MFCD33022652 include:

  • Triazolo ring compounds
  • Methanesulfonate derivatives
  • Other heterocyclic compounds

Uniqueness

What sets MFCD33022652 apart from these similar compounds is its unique combination of stability and reactivity. This makes it particularly useful in applications where both properties are required. Additionally, its ability to participate in a wide range of chemical reactions makes it a versatile tool in both research and industrial settings .

Eigenschaften

Molekularformel

C12H11BrN2O3

Molekulargewicht

311.13 g/mol

IUPAC-Name

5-bromo-4-(2,5-dimethoxyphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C12H11BrN2O3/c1-17-7-3-4-9(18-2)8(5-7)11-12(13)15-10(6-16)14-11/h3-6H,1-2H3,(H,14,15)

InChI-Schlüssel

AWVSQJZBLHJIIS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)C2=C(NC(=N2)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.